molecular formula C6H16NO+ B1204752 2-Methylcholine CAS No. 7562-87-0

2-Methylcholine

Cat. No. B1204752
CAS RN: 7562-87-0
M. Wt: 118.2 g/mol
InChI Key: JPKKMFOXWKNEEN-UHFFFAOYSA-N
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Description

2-Methylcholine, also known as Methacholine, is a parasympathomimetic bronchoconstrictor used to diagnose bronchial hyperreactivity in subjects who do not have clinically apparent asthma . It is a non-specific cholinergic agonist that acts through muscarinic receptors in the lungs to induce bronchoconstriction .


Synthesis Analysis

Methacholine chloride, a synthetic analogue of the neurotransmitter acetylcholine, is used as a parasympathomimetic bronchoconstrictor agent. It is dissolved in 0.9% sodium chloride for use. Methacholine hydrolysis yields β-methylcholine and acetic acid .


Molecular Structure Analysis

The molecular formula of 2-Methylcholine is C6H16NO . Its average mass is 118.197 Da and its monoisotopic mass is 118.122643 Da .


Chemical Reactions Analysis

Choline is an essential human nutrient that is particularly important for proliferating cells, and altered choline metabolism has been associated with cancer transformation . In the liver, choline is an important source of methyl groups: choline is oxidized to betaine, which donates one methyl group to the methionine cycle in a reaction catalyzed by betaine-homocysteine methyl transferase (BHMT), thus supporting a variety of methylation reactions .


Physical And Chemical Properties Analysis

The molecular formula of 2-Methylcholine is C6H16NO . Its average mass is 118.197 Da and its monoisotopic mass is 118.122643 Da .

Scientific Research Applications

Eccrine Sweat Gland Responsiveness

2-Methylcholine (MCh) has been used in research exploring eccrine sweat gland responses. A study by Kenney and Fowler (1988) investigated eccrine sweat gland responsiveness to methylcholine in different age groups, providing insights into the effects of aging on sweat gland function and the potential diagnostic use of methylcholine in dermatological and aging research (Kenney & Fowler, 1988).

Influence on Physical Exercise

Research by Roef and Vogel (2010) examined the impact of physical exercise on [18F]methylcholine uptake in muscles. Their study highlighted the significant increase in methylcholine uptake following strenuous exercise, suggesting potential applications in sports medicine and muscle physiology studies (Roef & Vogel, 2010).

Role in Phospholipid Formation

Chojnacki and Ansell (1967) conducted research on the incorporation of unnatural bases like 2-methylcholine into tissue lipids, shedding light on the biosynthesis of phospholipids and their functional roles in various tissues. This has implications for understanding cell membrane dynamics and metabolic pathways (Chojnacki & Ansell, 1967).

Autonomic Pharmacology Studies

Methylcholine has been utilized in autonomic pharmacology to study its effects on the gall bladder and other organs, as shown in a study by Myerson et al. (1938). This research is significant in understanding the autonomic nervous system's regulation of organ functions (Myerson, Loman, Rinkel, & Lesses, 1938).

Vascular Effects in Pregnancy

A study by Morton et al. (2015) explored the vasodilator effects of tanshinone IIA and its derivative methylcholine in pregnancy, indicating the potential therapeutic use of methylcholine in managing hypertensive pregnancies and understanding vascular dynamics during pregnancy (Morton et al., 2015).

Safety And Hazards

Methacholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It carries a risk of severe bronchoconstriction, especially in patients with pre-existing reduced pulmonary function, clinically apparent asthma or wheezing, or other health conditions such as uncontrolled hypertension, aortic aneurysm, or history of myocardial infarction or stroke .

properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKKMFOXWKNEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2382-43-6 (chloride), 62314-25-4 (formate salt), 70624-15-6 (cyanoacetic acid (1:1)salt)
Record name beta-Methylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007562870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90864092
Record name 2-Hydroxy-N,N,N-trimethylpropan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcholine

CAS RN

7562-87-0
Record name β-Methylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7562-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007562870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-hydroxypropyl)trimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-METHYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842Q90137O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RA Cox, CL Hoppel - Biochemical Journal, 1973 - portlandpress.com
… Synthetic 2-methylcholine is eluted from the AG-50 column … However, 2-methylcholine is well separated from them by tlc … labelled 2-methylcholine after [14C]trimethyl-lysine injection. …
Number of citations: 126 portlandpress.com
Y Inoue, G Havenith, WL Kenney, JL Loomis… - International journal of …, 1999 - Springer
The purpose of this investigation was to examine the effects of aging and aerobic fitness on exercise- and methylcholine-induced sweating responses during heat acclimation. Five …
Number of citations: 188 link.springer.com
NE Galanin, NA Kolesnikov, EV Kudrik… - Russian journal of …, 2004 - Springer
… Abstract A method was developed for preparation of meso-heteryl-substituted tetrabenzoporphines from phthalimide and 2-methylcholine in the presence of metal oxides. …
Number of citations: 2 link.springer.com
RI Duclos Jr, HH Chia, OH Abdelmageed… - Journal of medicinal …, 1994 - ACS Publications
… The condensation of Cfi)-13 with (f?)-2-methylcholine tetraphenyl borate (prepared2537 … The condensation of CR)-13 with (S)2- methylcholine tetraphenyl borate (from commercially …
Number of citations: 17 pubs.acs.org
J Skupińska, M Karpińska - Journal of Molecular Catalysis A: Chemical, 2000 - Elsevier
… the presence of the catalyst used are: ethyl phenylcarbamate (EFC) and aniline as a by-product (the typical EFC/aniline ratio is 5:1), as well as traces of: diphenylurea, 2-methylcholine, …
Number of citations: 27 www.sciencedirect.com
L Kong, S Tang, J Wang, T Ma, X Wang, K Wu, L Ding… - 2023 - researchsquare.com
Chromatin regulators participated in tumorigenesis of various cancers while less research about its relationships with pheochromocytomas and paragangliomas. The aim of our study …
Number of citations: 0 www.researchsquare.com
S Wolfrum, L Braun, N Engelhardt, SC Engert… - Green …, 2022 - pubs.rsc.org
… The expected improvement of biodegradability could indeed be realised, as shown for the methylsulfate salt of 2-methylcholine + 2 PO (ie MeChPO 5 MeSO 4 ) in Fig. 5b, which is close …
Number of citations: 3 pubs.rsc.org
MS Hossain, MIQ Tonmoy, MN Islam, MS Islam, IK Afif… - Heliyon, 2021 - cell.com
MicroRNAs play a crucial role in tumorigenesis, tumor progression, and metastasis, and thus they contribute in development of different malignancies including cervical cancer (CC) and …
Number of citations: 5 www.cell.com
SZ Ivin - Journal of General Chemistry of the USSR in English …, 1959 - Consultants Bureau
Number of citations: 0
HM DYER, MG KELLY - Journal of the …, 1945 - US Department of Health, Education …
Number of citations: 0

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